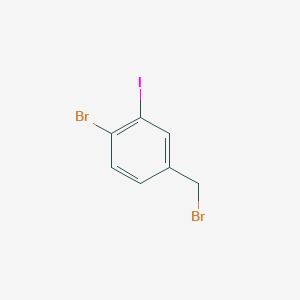

4-Bromo-3-iodobenzyl bromide

Description

4-Bromo-3-iodobenzyl bromide (systematic name: 1-(bromomethyl)-4-bromo-3-iodobenzene) is a dihalogenated aromatic compound with the molecular formula C₇H₅Br₂I and a molecular weight of 377.83 g/mol. Its structure features a benzyl bromide group (-CH₂Br) attached to a benzene ring substituted with bromine (Br) at the para position and iodine (I) at the meta position. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Ullmann) and pharmaceutical derivatization.

Propriétés

IUPAC Name |

1-bromo-4-(bromomethyl)-2-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2I/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOYOQGDKQDGGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Bromo-3-iodobenzyl bromide can be synthesized through the bromination of 3-iodotoluene. The process involves the use of bromine and a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-3-iodobenzyl bromide may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The benzyl bromide group undergoes nucleophilic substitution with various reagents under controlled conditions:

Table 1: Substitution Reactions and Conditions

Key observations:

-

Phase-transfer catalysts like CTAB enhance reactivity in aqueous/organic biphasic systems .

-

Polar aprotic solvents (e.g., DMF) facilitate substitutions at the benzyl bromide site .

Cross-Coupling Reactions

The iodine substituent participates in palladium-catalyzed cross-coupling reactions, while the benzyl bromide remains inert under these conditions:

Table 2: Coupling Reactions

Notable features:

-

Aryl iodides exhibit higher reactivity than aryl bromides in coupling reactions .

-

Reactions proceed selectively at the iodine position without affecting the benzyl bromide group .

Reduction Reactions

Controlled reduction targets the benzyl bromide moiety:

Table 3: Reduction Pathways

| Reducing Agent | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → rt | 4-Bromo-3-iodotoluene | Full reduction of C-Br bond |

| NaBH₄ | EtOH, reflux | Partial reduction observed | Lower selectivity |

Applications De Recherche Scientifique

Synthesis of Pharmaceutical Compounds

4-Bromo-3-iodobenzyl bromide serves as an essential intermediate in the synthesis of various pharmaceutical agents. Its halogen substituents make it a valuable building block for the development of biologically active compounds.

Case Study: Synthesis of Selective Inhibitors

A notable application involves the synthesis of selective factor Xa inhibitors. The compound has been utilized to create derivatives that exhibit potent inhibition with a selectivity profile that is advantageous for therapeutic use. For instance, derivatives synthesized from 4-bromo-3-iodobenzyl bromide demonstrated a potency of 5.2 nM against factor Xa, showcasing its potential in anticoagulant drug development .

Materials Science

In materials science, 4-bromo-3-iodobenzyl bromide is employed as a precursor for the synthesis of liquid crystals and other advanced materials. Its structural properties allow for the formation of complex molecular architectures that are crucial in developing new materials with specific optical and electronic properties.

In chemical biology, 4-bromo-3-iodobenzyl bromide is utilized in the development of probes and reagents for biological studies. Its halogen atoms can participate in halogen bonding interactions, which are increasingly recognized as important in biological systems.

Case Study: Probing Biological Interactions

Research has shown that derivatives of 4-bromo-3-iodobenzyl bromide can be employed to study interactions between proteins and small molecules. The halogen bonds formed by this compound facilitate the design of probes that can selectively bind to target biomolecules, enhancing our understanding of biochemical pathways .

Organic Synthesis

The compound is also widely used in organic synthesis due to its reactivity and ability to participate in various coupling reactions. It serves as a precursor for synthesizing more complex organic molecules.

Table: Common Reactions Involving 4-Bromo-3-iodobenzyl Bromide

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Displacement reactions with amines |

| Cross-Coupling Reactions | Utilized in Suzuki and Stille reactions |

| Halogen Exchange | Facilitates the formation of new halogenated compounds |

These reactions highlight the versatility of 4-bromo-3-iodobenzyl bromide as a synthetic intermediate in organic chemistry .

Mécanisme D'action

The mechanism of action of 4-Bromo-3-iodobenzyl bromide involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atoms act as leaving groups, allowing the compound to undergo substitution reactions. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparaison Avec Des Composés Similaires

Reactivity and Electronic Effects

- Electron-Withdrawing Effects : Bromine and iodine are both electron-withdrawing groups (EWGs), rendering the aromatic ring electron-deficient. However, iodine’s larger atomic size polarizes the C-I bond more than Br, making it a better leaving group in nucleophilic aromatic substitution (SNAr) .

Activité Biologique

4-Bromo-3-iodobenzyl bromide is a halogenated organic compound that has garnered attention in various fields of chemical and biological research. Its unique structure, characterized by the presence of bromine and iodine substituents on the benzyl ring, positions it as a potential candidate for diverse applications, including medicinal chemistry and synthetic biology. This article reviews the biological activity of 4-bromo-3-iodobenzyl bromide, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

4-Bromo-3-iodobenzyl bromide can be represented by the molecular formula C7H6Br2I. The presence of multiple halogen atoms influences its reactivity and interaction with biological systems. The compound is typically synthesized through halogenation reactions involving appropriate precursors.

The biological activity of 4-bromo-3-iodobenzyl bromide is largely attributed to its ability to interact with various molecular targets in biological systems. The halogen atoms can enhance lipophilicity, allowing for better membrane permeability and interaction with cellular targets such as enzymes and receptors.

Potential Mechanisms Include:

- Nucleophilic Substitution Reactions: The bromine and iodine atoms can participate in nucleophilic substitution reactions, altering the compound's reactivity towards biological targets.

- Halogen Bonding: The presence of halogens facilitates unique interactions with biomolecules through halogen bonding, which can modulate enzyme activity or receptor binding.

Biological Activity

Research indicates that 4-bromo-3-iodobenzyl bromide exhibits various biological activities:

- Antimicrobial Activity: Studies have shown that compounds with similar structures possess antimicrobial properties, potentially inhibiting bacterial growth.

- Anticancer Properties: Preliminary investigations suggest that halogenated benzyl derivatives can induce apoptosis in cancer cells through mechanisms such as reactive oxygen species (ROS) generation.

- Enzyme Inhibition: Some studies have explored the compound's ability to inhibit specific enzymes, such as α-glucosidase, which is relevant in diabetes management.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | Inhibition of α-glucosidase |

Case Study: Anticancer Activity

A study investigating the anticancer effects of various halogenated benzyl compounds found that 4-bromo-3-iodobenzyl bromide exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to increased ROS production leading to oxidative stress and subsequent cell death. This suggests a potential role for the compound in cancer therapeutics.

Case Study: Enzyme Inhibition

In a comparative study on α-glucosidase inhibitors, derivatives of 4-bromo-3-iodobenzyl bromide were synthesized and tested for their inhibitory effects. Results indicated that certain modifications to the benzyl structure enhanced inhibitory potency, showcasing the importance of structural optimization in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.